molecular formula C8H7NO4 B14835156 2-Carbamoyl-4-hydroxybenzoic acid

2-Carbamoyl-4-hydroxybenzoic acid

Cat. No.: B14835156
M. Wt: 181.15 g/mol
InChI Key: KVZWPCBORDWTPZ-UHFFFAOYSA-N
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Description

2-Carbamoyl-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Carbamoyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxamide group can form stable complexes with metal ions and other compounds. These interactions can mod

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-carbamoyl-4-hydroxybenzoic acid

InChI

InChI=1S/C8H7NO4/c9-7(11)6-3-4(10)1-2-5(6)8(12)13/h1-3,10H,(H2,9,11)(H,12,13)

InChI Key

KVZWPCBORDWTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)C(=O)O

Origin of Product

United States

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